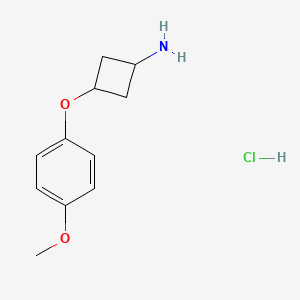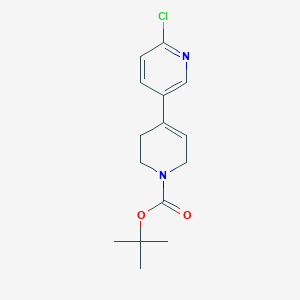
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a compound that falls into the category of sulfonamides with potential interest in various scientific fields due to its unique structure, which combines furan and pyridine moieties linked through a sulfonamide group. Such structures are often explored for their chemical reactivity, molecular interactions, and potential applications in materials science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to the target compound, typically involves reactions between sulfonic chlorides and amines or between sulfonyl chlorides and amides or alcohols. An example relevant to this context is the synthesis of sulfonamides by reacting furan-2-ylmethylamine with pyridine-derived sulfonic chlorides in the presence of a base. These reactions are known for their high yield and the ability to introduce various functional groups into the sulfonamide framework, allowing for the fine-tuning of the compound's properties (El-Gaby et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences their crystal packing and stability. For instance, the presence of N-H...O hydrogen bonds can lead to the formation of stable dimeric structures or extended chain motifs in the solid state. The molecular conformation is often conserved across similar sulfonamide compounds, underlining the predictability of their structural behavior (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including the target molecule, participate in various chemical reactions, such as coupling reactions catalyzed by transition metals. These reactions are pivotal in synthesizing complex organic frameworks, including heterocyclic compounds and functionalized polymers. The sulfonamide group's presence significantly impacts the electronic properties of the molecule, influencing its reactivity and the nature of the products formed (Han, 2010).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The intramolecular hydrogen bonding and possible π-π interactions contribute to the stability of the crystal lattice and can affect the compound's solubility in various solvents. These properties are crucial for designing materials with specific applications in mind (Kosutić Hulita et al., 2005).
Chemical Properties Analysis
The chemical properties of sulfonamides are dominated by the reactivity of the sulfonamide group. This group can act as an electrophile in nucleophilic substitution reactions or as a ligand in coordination chemistry, forming complexes with various metals. These interactions are essential for understanding the compound's behavior in biological systems or catalytic cycles (Edder et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-22(20,13-3-1-7-16-11-13)18-10-12-5-6-14(17-9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVQEFAJFBQSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

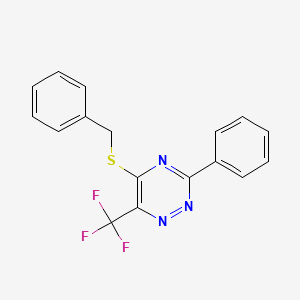
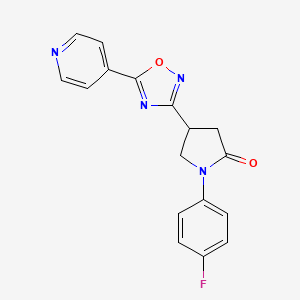
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
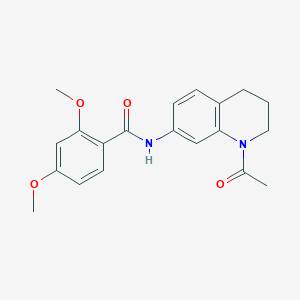
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
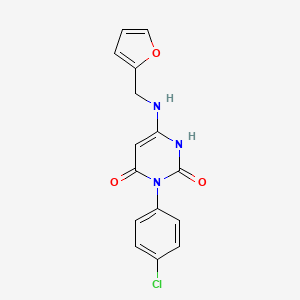
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
